molecular formula C31H39IN2 B12518016 1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide CAS No. 651731-27-0

1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide

Cat. No.: B12518016
CAS No.: 651731-27-0
M. Wt: 566.6 g/mol
InChI Key: DSXDAQVDDUPNSN-UHFFFAOYSA-M
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Description

1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide is a complex organic compound with a unique structure that includes a quinoline core. This compound is known for its fluorescent properties and is used in various scientific applications, particularly in the fields of chemistry and biology .

Mechanism of Action

The mechanism of action of 1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is utilized in various imaging and detection applications . The molecular pathways involved include the excitation of electrons in the quinoline core, leading to fluorescence .

Biological Activity

1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide, also known by its CAS number 651731-27-0, is a quinolinium compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C31H39IN2, with a molecular weight of approximately 554.57 g/mol. The compound features a quinolinium structure, which is known for its biological activity due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Quinolinium derivatives have been shown to exhibit significant antimicrobial properties. They can disrupt bacterial cell membranes, leading to cell lysis and death. Studies suggest that compounds with long alkyl chains, such as 1-Decyl-, enhance membrane interaction and permeability.
  • Anticancer Properties : Research indicates that quinolinium compounds can induce apoptosis in cancer cells. They may interfere with DNA replication and transcription processes, leading to cell cycle arrest and subsequent cell death.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in tumor cells
AntioxidantScavenges free radicals

Case Studies

Several studies have investigated the biological activity of quinolinium derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related quinolinium compound exhibited potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The long-chain alkyl group was found to enhance membrane permeability, facilitating drug entry into bacterial cells.
  • Anticancer Research : In vitro studies conducted on cancer cell lines revealed that quinolinium derivatives could effectively induce apoptosis through the mitochondrial pathway. The study highlighted the role of reactive oxygen species (ROS) generation as a key mechanism in promoting cell death.
  • Antioxidant Studies : Research published in Free Radical Biology and Medicine showed that quinolinium compounds could significantly reduce oxidative stress markers in cellular models, suggesting their potential use as therapeutic agents in diseases characterized by oxidative damage.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

  • Acute Toxicity : The LD50 value for related compounds has been reported to be less than 10 mg/kg in mouse models, indicating high toxicity levels .
  • Irritation Potential : Skin and eye irritation potential has been noted; therefore, handling precautions are necessary when working with this compound.

Properties

CAS No.

651731-27-0

Molecular Formula

C31H39IN2

Molecular Weight

566.6 g/mol

IUPAC Name

1-decyl-2-[(1-ethylquinolin-2-ylidene)methyl]quinolin-1-ium;iodide

InChI

InChI=1S/C31H39N2.HI/c1-3-5-6-7-8-9-10-15-24-33-29(23-21-27-17-12-14-19-31(27)33)25-28-22-20-26-16-11-13-18-30(26)32(28)4-2;/h11-14,16-23,25H,3-10,15,24H2,1-2H3;1H/q+1;/p-1

InChI Key

DSXDAQVDDUPNSN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+]1=C(C=CC2=CC=CC=C21)C=C3C=CC4=CC=CC=C4N3CC.[I-]

Origin of Product

United States

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